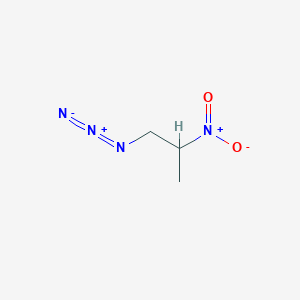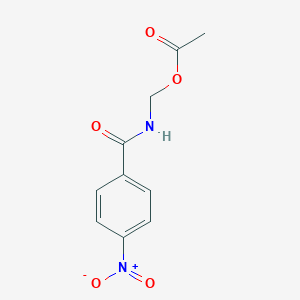
(4-Nitrobenzamido)methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Nitrobenzamido)methyl acetate is an organic compound with the molecular formula C10H10N2O5 It consists of a benzamide group substituted with a nitro group at the para position and an acetyloxy methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrobenzamido)methyl acetate can be achieved through several methods. One common approach involves the nitration of methyl benzoate followed by hydrolysis and subsequent acetylation. The nitration of methyl benzoate is typically carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to yield methyl 4-nitrobenzoate . This intermediate is then hydrolyzed to produce 4-nitrobenzoic acid, which is subsequently converted to this compound through acetylation with acetic anhydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(4-Nitrobenzamido)methyl acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Nitrobenzoic acid derivatives.
Reduction: 4-Aminobenzamido derivatives.
Substitution: Various substituted benzamido derivatives depending on the nucleophile used.
科学的研究の応用
(4-Nitrobenzamido)methyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (4-Nitrobenzamido)methyl acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetyloxy group can be hydrolyzed to release acetic acid, which may further influence the compound’s activity. The exact pathways and molecular targets depend on the specific application and conditions.
類似化合物との比較
Similar Compounds
Methyl 4-nitrobenzoate: A precursor in the synthesis of (4-Nitrobenzamido)methyl acetate.
4-Nitrobenzoic acid: Another intermediate in the synthesis process.
4-Aminobenzamide: A reduced form of the compound with different chemical properties.
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its nitro and acetyloxy groups provide distinct reactivity patterns compared to similar compounds, making it valuable in various research and industrial applications.
特性
CAS番号 |
25642-84-6 |
|---|---|
分子式 |
C10H10N2O5 |
分子量 |
238.20 g/mol |
IUPAC名 |
[(4-nitrobenzoyl)amino]methyl acetate |
InChI |
InChI=1S/C10H10N2O5/c1-7(13)17-6-11-10(14)8-2-4-9(5-3-8)12(15)16/h2-5H,6H2,1H3,(H,11,14) |
InChIキー |
ZKKSVUDIXPAWFH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




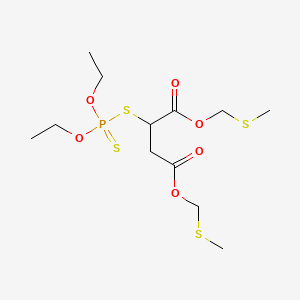
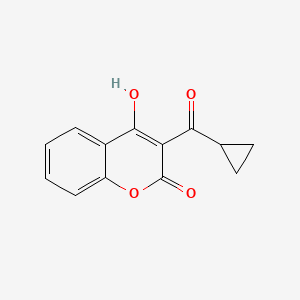
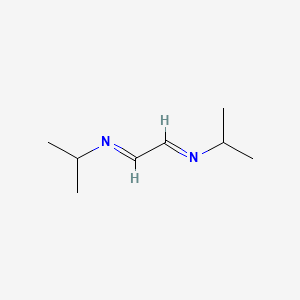
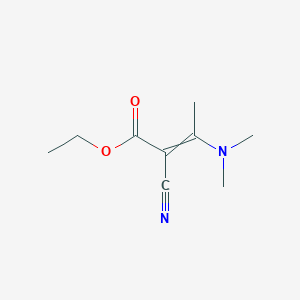
![Methyl 3-[(E)-phenyldiazenyl]prop-2-enoate](/img/structure/B14685494.png)
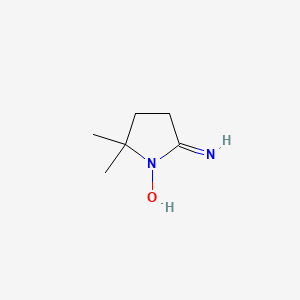
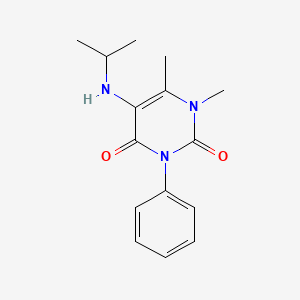
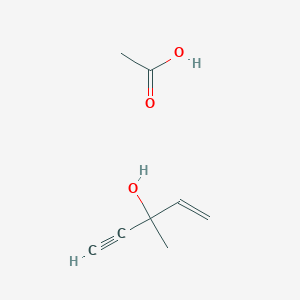
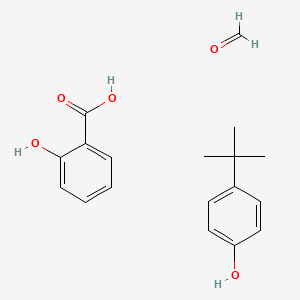

![N~1~-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine](/img/structure/B14685534.png)
